N-benzyl-3-(3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide
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Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, which this compound is likely a part of, can be achieved through various methods. One common method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Chemical Reactions Analysis
Quinoxaline derivatives, which this compound likely belongs to, can undergo various chemical reactions. These include diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “N-benzyl-3-(3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide” undergoes would depend on its exact molecular structure and the conditions under which it is reacted.Future Directions
The future directions for research on this compound would likely involve further elucidation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research would be needed to determine its safety profile and potential applications in various fields, such as medicine or materials science. Given the diverse biological activities of quinoxaline derivatives , this compound could potentially have interesting biological properties worth exploring.
Properties
IUPAC Name |
N-benzyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(19-12-13-6-2-1-3-7-13)11-10-16-18(23)21-15-9-5-4-8-14(15)20-16/h1-9H,10-12H2,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBDSKSRWQMRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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